molecular formula C11H16N4O2 B3060895 7-Butyltheophylline CAS No. 1021-65-4

7-Butyltheophylline

Cat. No.: B3060895
CAS No.: 1021-65-4
M. Wt: 236.27 g/mol
InChI Key: CPRWWXKLQNLTSZ-UHFFFAOYSA-N
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Description

7-Butyltheophylline is a chemical compound . It is a derivative of the xanthine alkaloid caffeine .


Synthesis Analysis

The synthesis of this compound involves a cross-coupling reaction of 8-bromo-7-butyltheophylline with α-, β-, or ω-amino-acid methyl or t-butyl ester hydrochlorides in toluene in the presence of the catalytic system Pd(OAc)2·XantPhos and Cs2CO3 . This method was proposed for preparing derivatives of the xanthine alkaloids caffeine, 1-butyltheobromine, and this compound with amino-acid esters in their structures .


Molecular Structure Analysis

The molecular formula of this compound is C11H16N4O2 . Its average mass is 236.270 Da and its monoisotopic mass is 236.127319 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a cross-coupling reaction of 8-bromo-7-butyltheophylline with α-, β-, or ω-amino-acid methyl or t-butyl ester hydrochlorides .


Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 432.4±37.0 °C at 760 mmHg, and a flash point of 215.3±26.5 °C . It has 6 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

1. DNA Interaction and Antitumor Activity

7-Butyltheophylline analogs have been researched for their interaction with DNA and potential antitumor activities. For instance, 7-alkyl analogs of camptothecin, including butyl variants, have shown promise in trapping human DNA topoisomerase I in cleavable complexes, which is a critical mechanism in cancer treatment. These analogs demonstrated a significant reduction in the concentration required to produce cleavable complexes compared to camptothecin, indicating enhanced efficiency (Vladu et al., 2000).

2. Chemical Modifications and Binding Properties

Chemical modifications at the 7-position, such as butylation, significantly affect the overall properties and binding interactions of certain molecules. This is evident in studies of chlorophylls and their ligands, where the introduction of different groups at specific positions, including the 7-position, alters their ability to form coordination bonds. These alterations are crucial for understanding the assembly and stability of light-harvesting complexes in plants (Hoober et al., 2007).

3. Antibacterial Applications

The antibacterial properties of 7-butyl derivatives have also been a focus of research. For example, the novel flavonoid 7-O-butyl naringenin has demonstrated significant anti-MRSA (methicillin-resistant Staphylococcus aureus) activity. Its minimum inhibitory concentration (MIC) values were lower compared to other natural flavonoids, suggesting its potential as a novel therapeutic agent for MRSA infections (Lee et al., 2013).

4. Molecular Spectroscopy and Computational Chemistry

7-Butyl derivatives have also been the subject of molecular spectroscopy and computational chemistry studies. Investigations into compounds like diethyl-(Z)-2-(5,7-diphenyl-1,3,4-oxadiazepin-2-yl)-2-butenedioate have utilized various ab initio methods for understanding molecular structures and interactions. Such research provides insights into the physical and chemical properties of these compounds, which can have implications in various fields, including drug development and material science (Asadi et al., 2015).

5. Synthesis of Novel Compounds

The synthesis and evaluation of novel compounds, including those with 7-butyl substitutions, have been an area of significant research interest. Studies have shown that these compounds can exhibit varied biological activities, such as enhanced antitumor effects in breast cancer cell lines. The modification of the 7-position with butyl groups in certain compounds has been correlated with increased potency and stability, offering potential pathways for the development of new cancer therapies (Adams et al., 2005).

Mechanism of Action

Target of Action

7-Butyltheophylline is a derivative of theophylline, a xanthine used to manage the symptoms of asthma, COPD, and other lung conditions caused by reversible airflow obstruction . The primary targets of theophylline, and likely this compound, are phosphodiesterase enzymes (PDE III and IV) and adenosine receptors . The inhibition of these targets leads to smooth muscle relaxation, bronchial dilation, and reduced airway responsiveness to various stimuli .

Mode of Action

The compound interacts with its targets by acting as a phosphodiesterase inhibitor and an adenosine receptor blocker . By inhibiting phosphodiesterase enzymes, it prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased cAMP levels. This results in relaxation of bronchial smooth muscle and inhibition of inflammatory cell mediator release, thereby reducing airway obstruction . As an adenosine receptor blocker, it prevents the action of adenosine, a substance that can lead to bronchoconstriction and inflammatory responses .

Biochemical Pathways

Increased cAMP levels lead to the activation of protein kinase A, which then phosphorylates multiple targets, leading to reduced inflammatory response and relaxation of bronchial smooth muscle .

Pharmacokinetics

Theophylline is well absorbed orally, distributes rapidly into fat-free tissues and body water, and is primarily eliminated by hepatic metabolism involving cytochrome P450 isoenzymes . Renal elimination accounts for a small fraction of the total elimination . These properties likely influence the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action would be expected to include bronchial smooth muscle relaxation and reduced airway responsiveness to various stimuli, leading to improved airflow and reduced symptoms in conditions like asthma and COPD .

Action Environment

Environmental factors such as diet, smoking, and concomitant drug use can influence the action, efficacy, and stability of theophylline . For instance, a low-carbohydrate, high-protein diet, and active or passive smoking can increase theophylline clearance . Similar factors may also influence the action of this compound.

Properties

IUPAC Name

7-butyl-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-4-5-6-15-7-12-9-8(15)10(16)14(3)11(17)13(9)2/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRWWXKLQNLTSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NC2=C1C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60144636
Record name 7-Butyltheophylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60144636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021-65-4
Record name 7-Butyl-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1021-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Butyltheophylline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001021654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Butyltheophylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60144636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-BUTYLTHEOPHYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2R6WU63DY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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